

The Chemical Synthesis of IDX184: An In-depth Technical Guide

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Compound of Interest

Compound Name: *IDX184*

Cat. No.: *B15568502*

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Introduction

IDX184 is a liver-targeting phosphoramidate prodrug of 2'-C-methylguanosine, developed as a potent inhibitor of the hepatitis C virus (HCV) NS5B polymerase.[1] As a nucleotide analogue, its mechanism of action involves the intracellular delivery of the corresponding monophosphate, which is subsequently converted to the active triphosphate form. This active metabolite then acts as a chain terminator during viral RNA replication.[2] The strategic design of **IDX184** as a prodrug enhances its delivery to the liver, the primary site of HCV replication, thereby increasing its therapeutic efficacy while potentially reducing systemic side effects.[2]

This technical guide provides a comprehensive overview of the chemical synthesis of **IDX184**, detailing the synthetic route, key reactions, and experimental procedures. The synthesis involves a multi-step process commencing with the preparation of the crucial nucleoside core, 2'-C-methylguanosine, followed by the strategic installation of the phosphoramidate moiety.

Overall Synthetic Pathway

The synthesis of **IDX184** can be conceptually divided into two main stages:

- **Synthesis of 2'-C-methylguanosine:** This crucial intermediate serves as the scaffold upon which the phosphoramidate prodrug moiety is constructed.

- Construction of the Phosphoramidate Moiety and Final Product Formation: This stage involves the coupling of 2'-C-methylguanosine with a tailored phosphite derivative, followed by an Atherton-Todd reaction and a final deprotection step to yield **IDX184**.

The overall synthetic workflow is depicted in the following diagram:

Stage 1: Synthesis of 2'-C-methylguanosine

Starting Materials



Multi-step synthesis



2'-C-methylguanosine

Stage 2: Phosphoramidate Prodrug Synthesis



Coupling with phosphite derivative



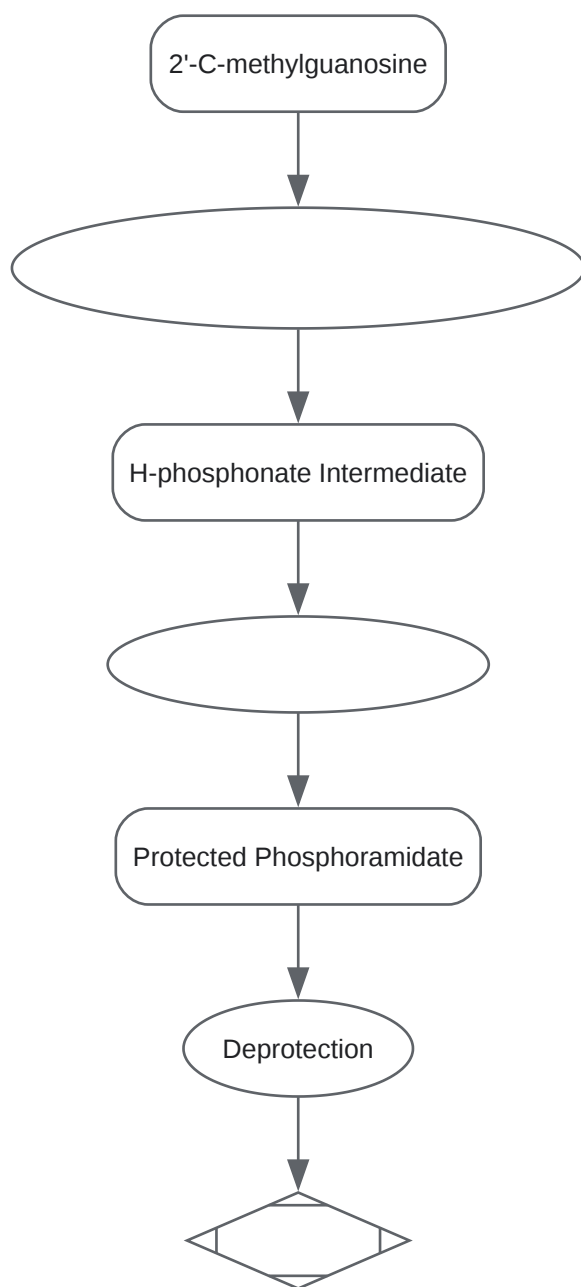
Atherton-Todd Reaction



Deprotection



IDX184



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References

- 1. Atherton–Todd reaction: mechanism, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
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